(E)-5-nitrothiophene-2-carbaldehyde oxime

Description

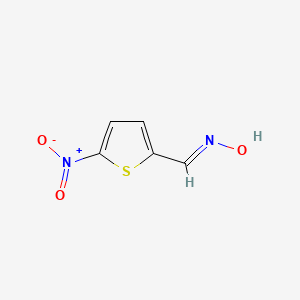

(E)-5-Nitrothiophene-2-carbaldehyde oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone. This compound is particularly interesting due to its unique structure, which includes a nitro group and a thiophene ring, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name |

(NE)-N-[(5-nitrothiophen-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3S/c8-6-3-4-1-2-5(11-4)7(9)10/h1-3,8H/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALKCPUREQGXCK-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)[N+](=O)[O-])/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6030-18-8 | |

| Record name | NSC511998 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-5-nitrothiophene-2-carbaldehyde oxime typically involves the reaction of 5-nitrothiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-5-Nitrothiophene-2-carbaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime can be oxidized to form nitrothiophene derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens or nucleophiles are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Nitrothiophene derivatives.

Reduction: Amino derivatives of thiophene.

Substitution: Various substituted thiophene compounds.

Scientific Research Applications

(E)-5-Nitrothiophene-2-carbaldehyde oxime has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-5-nitrothiophene-2-carbaldehyde oxime involves its interaction with specific molecular targets. The nitro group and the oxime functional group play crucial roles in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

5-Nitrothiophene-2-carbaldehyde: Lacks the oxime group but shares the nitrothiophene structure.

Thiophene-2-carbaldehyde oxime: Similar oxime structure but without the nitro group.

5-Aminothiophene-2-carbaldehyde oxime: Contains an amino group instead of a nitro group.

Uniqueness: (E)-5-Nitrothiophene-2-carbaldehyde oxime is unique due to the presence of both the nitro group and the oxime functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Biological Activity

(E)-5-nitrothiophene-2-carbaldehyde oxime is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C5H4N2O3S

- Molecular Weight : 172.16 g/mol

- CAS Number : 6030-18-8

Synthesis

The synthesis of this compound typically involves the reaction of 5-nitrothiophene-2-carboxaldehyde with hydroxylamine hydrochloride. The process generally includes the following steps:

- Preparation of the Aldehyde : 5-nitrothiophene-2-carboxaldehyde is synthesized from thiophene derivatives through nitration and subsequent formylation.

- Formation of Oxime : The aldehyde undergoes nucleophilic attack by hydroxylamine, leading to the formation of the oxime.

Antimicrobial Activity

Research has demonstrated that oxime derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated several derivatives for their antibacterial and antifungal activities. The findings are summarized in Table 1.

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 32 µg/mL |

| (E)-5-nitrothiophene-2-carbaldehyde | Antifungal | 64 µg/mL |

Antiprotozoal Activity

In vitro studies have shown that this compound exhibits antiprotozoal activity against various protozoan parasites. For instance, it was tested against Trypanosoma cruzi, the causative agent of Chagas disease, with promising results.

Case Study :

A study conducted on infected mice revealed that treatment with the compound led to a significant reduction in parasitemia levels compared to untreated controls, indicating its potential as an antichagasic agent .

Anticancer Activity

Oximes have been reported to possess anticancer properties. A review highlighted that compounds like this compound can act as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammation and cancer progression.

- Metal Ion Complexation : The oxime group can form stable complexes with metal ions, enhancing its biological efficacy.

- Reactive Oxygen Species Generation : Some studies suggest that this compound may induce oxidative stress in target cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.